![molecular formula C21H16Cl3F3N4O2 B2580366 [4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorphenyl)-5-methyl-1,2-oxazol-4-yl]methanon CAS No. 1024192-34-4](/img/structure/B2580366.png)

[4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorphenyl)-5-methyl-1,2-oxazol-4-yl]methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

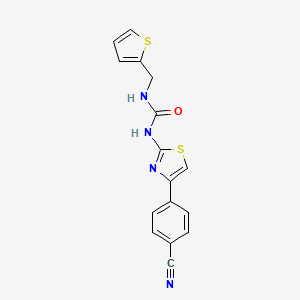

The compound “[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone” is a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence . The compound attenuates secondary metabolism and thwarts bacterial growth .

Synthesis Analysis

The synthesis of this compound involves several steps . The reagents and conditions include: PhOCOCl, DIPEA, DMAP at 0 °C to room temperature for 3 hours; NH4OH, NaIO4, DMF–H2O at 80 °C for 1 hour; acetonitrile reflux for 16 hours; acetonitrile at 70 °C for 24 hours; xantphos, Pd2(dba)3t-BuONa, toluene at 110 °C for 3 hours; and S, DMF, microwave at 130 °C for 0.5 hour .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a pyridin-2-yl group, a piperazin-1-yl group, and an oxazol-4-yl group .Chemical Reactions Analysis

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It also possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells .Wissenschaftliche Forschungsanwendungen

Inhibitor der bakteriellen Phosphopantetheinyl-Transferase

Diese Verbindung wurde als potenter Inhibitor der bakteriellen Phosphopantetheinyl-Transferase gefunden . Dieses Enzym ist für die Lebensfähigkeit und Virulenz bakterieller Zellen essentiell . Ein fortgeschrittenes Analogon dieser Serie, ML267, wurde gefunden, um die Produktion eines Sfp-PPTase-abhängigen Metaboliten zu dämpfen, wenn es in subletalen Dosen auf Bacillus subtilis angewendet wird .

Antibakterielle Aktivität

Die Verbindung hat eine antibakterielle Aktivität gegen Methicillin-resistente Staphylococcus aureus gezeigt . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika, insbesondere angesichts des wachsenden Problems der Antibiotikaresistenz .

Vereitelung des bakteriellen Wachstums

Es wurde festgestellt, dass die Verbindung das bakterielle Wachstum vereitelt . Dies ist besonders wichtig im Kontext bakterieller Infektionen, da die Beendigung der Vermehrung von Bakterien dazu beitragen kann, die Ausbreitung der Infektion zu kontrollieren .

Dämpfung des Sekundärstoffwechsels

Es wurde festgestellt, dass die Verbindung den Sekundärstoffwechsel in Bakterien dämpft . Sekundärmetabolite sind oft an Prozessen wie der Kommunikation zwischen Bakterien beteiligt und können eine Rolle bei der Virulenz spielen .

Potenzielle Rolle bei der Bekämpfung von Efflux-Resistenz

Chemisch-genetische Studien haben Efflux als einen Mechanismus für Resistenz in Escherichia coli identifiziert . Die Verbindung könnte möglicherweise verwendet werden, um diese Form der Resistenz zu bekämpfen .

Inhibition von Sfp-PPTase und AcpS-PPTase

Es wurde festgestellt, dass die Verbindung sowohl Sfp-PPTase als auch AcpS-PPTase hemmt . Diese Enzyme sind an einer posttranslationalen Modifikation beteiligt, die für die Lebensfähigkeit bakterieller Zellen essentiell ist .

Wirkmechanismus

Target of Action

The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone interacts with its target by inhibiting the activity of bacterial phosphopantetheinyl transferase .

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferase by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone affects the secondary metabolism of the bacteria . This leads to an attenuation of metabolite production that is dependent on this enzyme .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .

Result of Action

The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism, which is crucial for bacterial survival .

Action Environment

The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli

Eigenschaften

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl3F3N4O2/c1-11-16(18(29-33-11)17-13(22)3-2-4-14(17)23)20(32)31-7-5-30(6-8-31)19-15(24)9-12(10-28-19)21(25,26)27/h2-4,9-10H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCYUGRGWTUPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl3F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)

![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)

![Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]-](/img/structure/B2580305.png)

![2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2580306.png)